molecular formula C18H21ClF2N6O5 B15008832 Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)

Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)

Cat. No.: B15008832
M. Wt: 474.8 g/mol
InChI Key: BJDLHJBXEYIWAG-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(4-{[4-(CHLOROFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE
  • ETHYL 2-[(4-{[4-(DIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE

Uniqueness

ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets compared to similar compounds .

Properties

Molecular Formula

C18H21ClF2N6O5

Molecular Weight

474.8 g/mol

IUPAC Name

ethyl 2-[[4-[4-[chloro(difluoro)methoxy]anilino]-6-[(2-ethoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate

InChI

InChI=1S/C18H21ClF2N6O5/c1-3-30-13(28)9-22-15-25-16(23-10-14(29)31-4-2)27-17(26-15)24-11-5-7-12(8-6-11)32-18(19,20)21/h5-8H,3-4,9-10H2,1-2H3,(H3,22,23,24,25,26,27)

InChI Key

BJDLHJBXEYIWAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)NCC(=O)OCC

Origin of Product

United States

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